H-D-Ser(tBu)-OtBu HCl
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Description
H-D-Ser(tBu)-OtBu HCl is a novel and versatile chemoselective reagent that has been developed for use in a variety of organic synthesis and medicinal chemistry applications. This reagent has been shown to be highly effective in the synthesis of compounds with a wide range of structural complexity, and its use has been reported in a number of different areas, including the synthesis of antibiotics, peptides, and other pharmaceuticals. In addition, H-D-Ser(tBu)-OtBu HCl has been used to facilitate the synthesis of high-value compounds in laboratory experiments.
Scientific Research Applications
- H-D-Ser(tBu)-OtBu HCl is used as a building block in the synthesis of peptides . The D-serine residue, protected by the tert-butyl (tBu) and methyl ester groups, allows for controlled and efficient coupling reactions .
- Biochemists often utilize H-D-Ser(tBu)-OtBu HCl in their research to investigate the role of D-serine and its analogs in biological systems .
- D-serine is an important neuromodulator in the central nervous system, playing a crucial role in synaptic transmission and neural plasticity .
- By incorporating H-D-Ser(tBu)-OtBu HCl into peptides or proteins, researchers can gain insights into the functional roles of D-serine in cells and organisms .
- The unique biological activity of D-serine and its analogs has sparked interest in their potential as therapeutic agents .
- H-D-Ser(tBu)-OtBu HCl, as a synthetic precursor, could be explored in drug discovery efforts. Its ability to modulate specific biological processes or interact with target molecules could lead to the identification of novel therapeutic strategies .
Peptide Synthesis
Proteomics Research
Biochemical and Biophysical Studies
Drug Discovery and Development
- The stereoselectivity of H-D-Ser(tBu)-OtBu HCl, specifically the D-configuration of the serine residue, is crucial in certain biochemical reactions .
- This stereoselectivity can be exploited to synthesize peptides or proteins with specific chiral properties, enabling the study of stereospecific interactions and biological functions .
- Beyond its biochemical applications, H-D-Ser(tBu)-OtBu HCl may also find uses in material science .
- The amino acid structure and functionality of this reagent could be exploited in the synthesis of novel materials with unique properties or functionalities .
- For example, it could serve as a building block in the construction of biocompatible polymers or as a modifier in materials designed for specific applications .
Stereoselective Reactions
Material Science Applications
- H-D-Ser(tBu)-OtBu HCl is an organic compound that can be used in various chemical research .
- Its solubility properties make it suitable for use in reactions involving organic solvents .
- The specific methods of application and outcomes would depend on the particular study or application .
- Given its role in peptide synthesis and drug discovery, H-D-Ser(tBu)-OtBu HCl could also be used in the manufacturing of pharmaceuticals .
- It could be used in the synthesis of active pharmaceutical ingredients (APIs) or as a starting material in the production of drugs .
- The specific methods of application and outcomes would depend on the particular drug being manufactured .
Chemical Research
Pharmaceutical Manufacturing
properties
IUPAC Name |
tert-butyl (2R)-2-amino-3-[(2-methylpropan-2-yl)oxy]propanoate;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H23NO3.ClH/c1-10(2,3)14-7-8(12)9(13)15-11(4,5)6;/h8H,7,12H2,1-6H3;1H/t8-;/m1./s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RDWZQVGVBTYCBD-DDWIOCJRSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OCC(C(=O)OC(C)(C)C)N.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC[C@H](C(=O)OC(C)(C)C)N.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H24ClNO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80718555 |
Source
|
Record name | tert-Butyl O-tert-butyl-D-serinate--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80718555 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
253.76 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
H-D-Ser(tBu)-OtBu HCl | |
CAS RN |
179559-35-4 |
Source
|
Record name | tert-Butyl O-tert-butyl-D-serinate--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80718555 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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